molecular formula C25H22N4O3 B11183294 7-(4-methoxybenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(4-methoxybenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11183294
M. Wt: 426.5 g/mol
InChI Key: OPVNAJDKIAVDKC-UHFFFAOYSA-N
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Description

7-(4-Methoxybenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolopyridopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a pyridopyrimidine system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxybenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate pyrazole and pyridopyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxybenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders .

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and other industrial processes .

Mechanism of Action

The mechanism of action of 7-(4-methoxybenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-methoxybenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substituents and the resulting biological activities. Its ability to interact with a wide range of biological targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-(methoxymethyl)-11-[(4-methoxyphenyl)methyl]-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C25H22N4O3/c1-31-16-21-23(18-6-4-3-5-7-18)24-26-14-20-22(29(24)27-21)12-13-28(25(20)30)15-17-8-10-19(32-2)11-9-17/h3-14H,15-16H2,1-2H3

InChI Key

OPVNAJDKIAVDKC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)CC5=CC=C(C=C5)OC

Origin of Product

United States

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